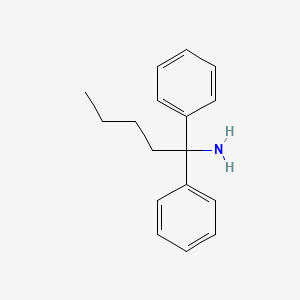![molecular formula C8H5F13O B13863921 2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
2-Perfluorohexyl-[1,2-13C2]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Perfluorohexyl-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of a perfluorohexyl group and two carbon-13 isotopes. This compound is often used in scientific research due to its unique properties, including its stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with a carbon-13 labeled ethylene oxide. This reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Perfluorohexyl-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl acetic acid.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl acetic acid.
Reduction: Various fluorinated alcohols.
Substitution: Fluorinated ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-Perfluorohexyl-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialized coatings and materials with unique properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Perfluorohexyl-[1,2-13C2]-ethanol involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The carbon-13 isotopes enable detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Perfluorohexyl ethanoic acid
- 2-Perfluorooctyl ethanoic acid
- 2-Perfluorodecyl ethanoic acid
Uniqueness
2-Perfluorohexyl-[1,2-13C2]-ethanol is unique due to the presence of carbon-13 isotopes, which make it particularly useful in NMR studies. Its stability and resistance to degradation also set it apart from other similar compounds, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C8H5F13O |
|---|---|
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1 |
InChI-Schlüssel |
GRJRKPMIRMSBNK-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH2]([13CH2]O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
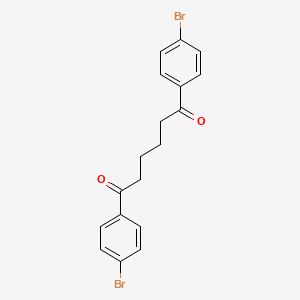
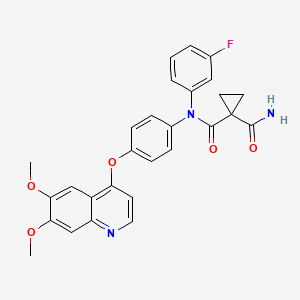
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

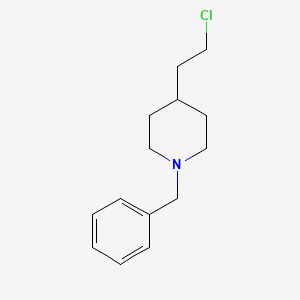
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
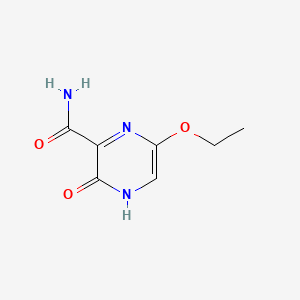
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
